JWU-A021 was developed through a rational assembly of small molecule libraries utilizing (4 + 3) and (3 + 2) annulation strategies to create complex indole heterocycles. This approach allows for the rapid generation and screening of compounds with potential biological activity. The classification of JWU-A021 falls under small molecule pharmaceuticals, specifically targeting metabolic pathways associated with glucose regulation and insulin sensitivity.
The synthesis of JWU-A021 involves the following key steps:
The synthesis employs techniques such as:
JWU-A021 features a complex indole structure with specific substitutions that enhance its biological activity. The precise molecular formula and structural representation can be derived from its synthesis pathway.
JWU-A021 primarily acts through:
The reactions can be monitored using:
The mechanism by which JWU-A021 exerts its effects involves:
Research indicates that JWU-A021 has an effective concentration (EC50) around 200 nM for TRPA1 activation, showcasing its potency in stimulating GLP-1 release.
JWU-A021 is primarily investigated for its potential applications in:
JWU-A021 is a synthetic cyclohepta[b]indole derivative originating from targeted annulation strategies in medicinal chemistry. This compound emerged from a 2016 study focused on rational library design for drug discovery, specifically aiming to identify novel glucagon-like peptide-1 (GLP-1) secretagogues [2]. Indole-based heterocycles like JWU-A021 represent a privileged scaffold in pharmaceuticals, ranking among the top 10 nitrogen-containing heterocycles in FDA-approved drugs. The strategic "A-Series" library synthesis leveraged (4 + 3) annulation methodology, combining indoles, carbonyls, and dienes to rapidly generate structurally complex compounds [2]. JWU-A021 was distinguished early for its nanomolar efficacy in calcium mobilization assays—unlike conventional electrophilic TRPA1 agonists (e.g., AITC), it operates through a non-electrophilic mechanism, making it a unique pharmacological tool [2].
Table 1: Key Characteristics of JWU-A021
Property | Value/Description |
---|---|
Chemical Class | Cyclohepta[b]indole |
Discovery Year | 2016 |
Primary Biological Target | TRPA1 cation channel |
EC₅₀ (Ca²⁺ Influx) | 200 nM |
EC₅₀ (GLP-1 Secretion) | 1.9 μM |
Structural Uniqueness | Non-electrophilic TRPA1 agonist |
The primary objectives driving JWU-A021 research were:
JWU-A021’s significance lies in its dual role as a tool compound and therapeutic prototype. It is one of the most potent non-electrophilic TRPA1 agonists known (EC₅₀ ~200 nM), offering advantages over reactive electrophiles that cause off-target effects. Its capacity to enhance GLP-1 secretion positions it for type 2 diabetes mellitus (T2DM) research, particularly for circumventing peptide-based therapies like exenatide [2].
Scope:
Limitations:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0